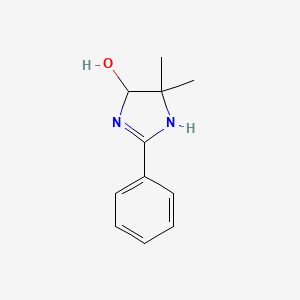
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol can be achieved through various methods. One common approach involves the cyclization of amidines and ketones under transition-metal-free conditions . Another method includes the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . These reactions typically require mild conditions and can be carried out in aqueous or ethanolic solutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions include imidazolone derivatives, amine derivatives, and substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar in structure but lacks the dimethyl groups.
4,5-Dihydro-1H-imidazole-4-ol: Similar core structure but without the phenyl and dimethyl groups.
Uniqueness
5,5-Dimethyl-2-phenyl-4,5-dihydro-1H-imidazol-4-ol is unique due to the presence of both phenyl and dimethyl groups, which enhance its chemical stability and biological activity.
Eigenschaften
CAS-Nummer |
90859-31-7 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5,5-dimethyl-2-phenyl-1,4-dihydroimidazol-4-ol |
InChI |
InChI=1S/C11H14N2O/c1-11(2)10(14)12-9(13-11)8-6-4-3-5-7-8/h3-7,10,14H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DHVGCZJXRGUSBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N=C(N1)C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


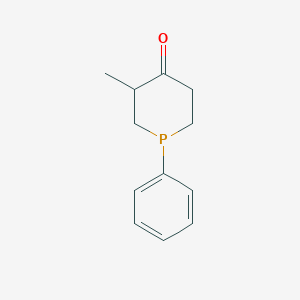
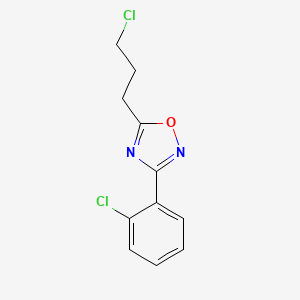


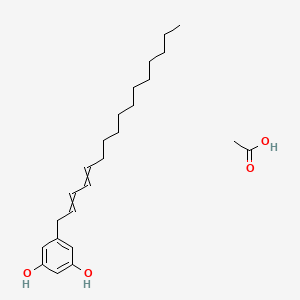
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

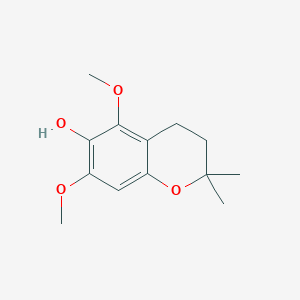
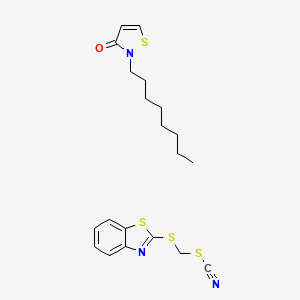
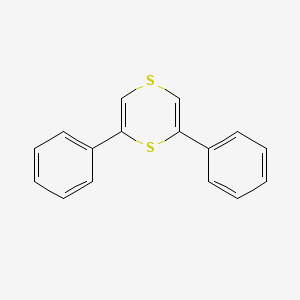
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

